1-[3-(morpholine-4-sulfonyl)azetidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[3-(morpholine-4-sulfonyl)azetidin-1-yl]prop-2-en-1-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactam rings that have gained significant attention due to their diverse biological activities and potential therapeutic applications. This compound, in particular, is characterized by the presence of a morpholine-4-sulfonyl group and a prop-2-en-1-one moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(morpholine-4-sulfonyl)azetidin-1-yl]prop-2-en-1-one typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a cyclization reaction involving appropriate starting materials such as β-lactams or β-amino acids.
Introduction of the Morpholine-4-sulfonyl Group: This step involves the sulfonylation of the azetidinone ring using morpholine-4-sulfonyl chloride under basic conditions.
Addition of the Prop-2-en-1-one Moiety: The final step involves the addition of the prop-2-en-1-one group through a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[3-(morpholine-4-sulfonyl)azetidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Substituted azetidinones with various functional groups.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: The compound is being investigated for its potential use in the development of new therapeutic agents targeting various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 1-[3-(morpholine-4-sulfonyl)azetidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in key biological processes, such as cell division and signal transduction.
Pathways Involved: It modulates pathways related to oxidative stress, apoptosis, and cell cycle regulation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3,4,5-trimethoxyphenyl)azetidin-2-one: Known for its antimitotic properties.
1-(3,4-dimethoxyphenyl)azetidin-2-one: Exhibits antiproliferative activity.
1-(3,4,5-trimethoxyphenyl)azetidin-2-one derivatives: Studied for their potential as selective estrogen-receptor modulators.
Uniqueness
1-[3-(morpholine-4-sulfonyl)azetidin-1-yl]prop-2-en-1-one stands out due to its unique combination of a morpholine-4-sulfonyl group and a prop-2-en-1-one moiety, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-(3-morpholin-4-ylsulfonylazetidin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S/c1-2-10(13)11-7-9(8-11)17(14,15)12-3-5-16-6-4-12/h2,9H,1,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWXOEAXMOVUEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC(C1)S(=O)(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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